Unique 1:2:8 SERT:NET:DAT Potency Ratio vs. DOV-216,303 (Racemate) and DOV-102,677 (Enantiomer)
Amitifadine hydrochloride exhibits a serotonin-preferring inhibition profile with a relative potency ratio for SERT:NET:DAT of approximately 1:2:8, based on IC50 values of 12 nM, 23 nM, and 96 nM, respectively, measured in HEK-293 cells expressing human transporters [1]. This profile contrasts with the racemic mixture DOV-216,303, which displays a more balanced inhibition with IC50 values of 14 nM (SERT), 20 nM (NET), and 78 nM (DAT) [2], representing a ratio of approximately 1:1.4:5.6. The other enantiomer, DOV-102,677, shows a nearly balanced profile with IC50 values of 133 nM (SERT), 103 nM (NET), and 129 nM (DAT) . Amitifadine's pronounced serotonin preference (8-fold higher SERT vs. DAT potency) is a key pharmacological differentiator that translates to distinct in vivo neurochemical effects.
| Evidence Dimension | Monoamine transporter inhibition potency (IC50) |
|---|---|
| Target Compound Data | SERT IC50 = 12 nM; NET IC50 = 23 nM; DAT IC50 = 96 nM |
| Comparator Or Baseline | DOV-216,303 (racemate): SERT IC50 = 14 nM, NET IC50 = 20 nM, DAT IC50 = 78 nM; DOV-102,677 (enantiomer): SERT IC50 = 133 nM, NET IC50 = 103 nM, DAT IC50 = 129 nM |
| Quantified Difference | Amitifadine's SERT:DAT potency ratio = 8.0; DOV-216,303 ratio = 5.6; DOV-102,677 ratio = 1.0 |
| Conditions | HEK-293 cells expressing human recombinant transporters; [3H]monoamine uptake assay |
Why This Matters
The distinct 1:2:8 potency ratio confers a unique neurochemical signature that cannot be replicated by racemic or alternative enantiomer TRIs, directly impacting target engagement and therapeutic profile.
- [1] Skolnick P, Popik P, Janowsky A, Beer B, Lippa AS. Antidepressant-like actions of DOV 21,947: a 'triple' reuptake inhibitor. Eur J Pharmacol. 2003 Feb 14;461(2-3):99-104. View Source
- [2] DOV-216,303. BindingDB entry. View Source
